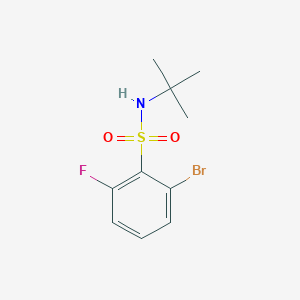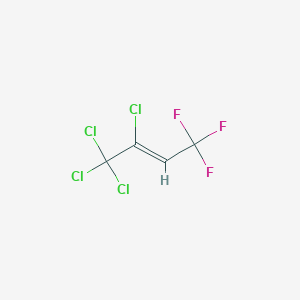
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole (2-CTFA) is a compound of pharmaceutical interest. It is a trifluoromethylated anisole derivative, which is used as a substrate for the synthesis of various drugs. In addition, 2-CTFA is also used as a starting material for the synthesis of other compounds, such as 2-chloro-1,1,2-trifluoroethanol (2-CTFE). This compound has been widely studied due to its potential applications in the pharmaceutical industry, which include its use as an intermediate in the synthesis of several drugs, its potential as a drug delivery system, and its ability to modulate the activity of enzymes.
科学的研究の応用
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of several drugs, such as the anticonvulsant drug lamotrigine and the anticancer drug gemcitabine. In addition, this compound has been used as a substrate in the synthesis of other compounds, such as 2-chloro-1,1,2-trifluoroethanol (2-CTFE). Furthermore, this compound has also been used as a substrate in the synthesis of other compounds, such as 2-chloro-1,1,2-trifluoroethanol (2-CTFE).
作用機序
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole acts as an enzyme modulator by binding to the active site of an enzyme and altering its activity. This binding can either activate or inhibit the enzyme, depending on the concentration of this compound present. In addition, this compound can also act as a substrate for enzymes, allowing it to catalyze the reaction of other compounds.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of drugs, as well as other metabolic pathways. In addition, this compound has also been shown to have an anti-inflammatory effect, as well as an antioxidant effect. Furthermore, this compound has been found to have a vasodilatory effect, which may be beneficial for the treatment of hypertension.
実験室実験の利点と制限
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole has several advantages and limitations for lab experiments. One of the advantages of using this compound is its low cost, which makes it an attractive option for researchers. In addition, this compound is also relatively easy to synthesize, which makes it a suitable choice for laboratory experiments. However, this compound is not very stable and can decompose rapidly in the presence of light and heat. Therefore, it is important to store this compound in a cool, dark place.
将来の方向性
There are several potential future directions for the use of 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole. One potential direction is to use this compound as a drug delivery system, which could allow for the targeted delivery of drugs to specific tissues. In addition, this compound could also be used in the synthesis of other compounds, such as 2-chloro-1,1,2-trifluoroethanol (2-CTFE). Furthermore, this compound could also be used as an enzyme modulator, which could be beneficial for the treatment of various diseases. Finally, this compound could also be used in the synthesis of other compounds, such as 2-chloro-1,1,2-trifluoroethanol (2-CTFE).
合成法
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole can be synthesized by two different methods: the direct synthesis method and the indirect synthesis method. The direct synthesis method involves the reaction of 2-chloro-1,1,2-trifluoroethanol (2-CTFE) with anisole in the presence of a catalytic amount of a base. This reaction results in the formation of this compound as the main product. The indirect synthesis method involves the reaction of 2-chloro-1,1,2-trifluoroethanol (2-CTFE) with anisole in the presence of an acid catalyst. This reaction results in the formation of this compound as the main product, as well as other minor products.
特性
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethoxy)-4-fluoro-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF4O2/c1-15-7-4-5(11)2-3-6(7)16-9(13,14)8(10)12/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSGLNQRMPNFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B6312453.png)
![4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol](/img/structure/B6312454.png)
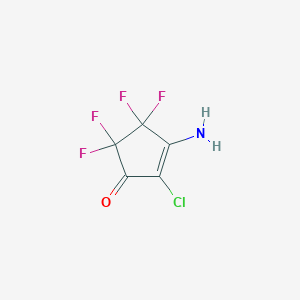
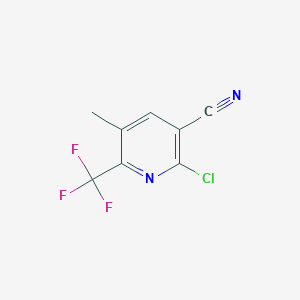
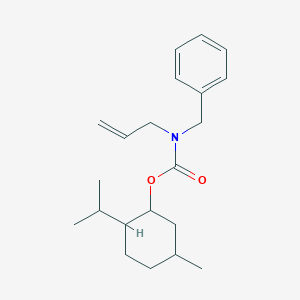
![[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride](/img/structure/B6312474.png)
![N-[4-Bromo-2-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide, 98%](/img/structure/B6312480.png)
